4-Hydrazinyl-2-nitrophenol
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Overview
Description
4-Hydrazinyl-2-nitrophenol is an organic compound with the molecular formula C6H7N3O3 It is characterized by the presence of a hydrazine group (-NH-NH2) and a nitro group (-NO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydrazine group. One common method is as follows:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Hydrazination: 4-nitrophenol is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso or azo derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted phenols.
Scientific Research Applications
4-Hydrazinyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of hydrazone derivatives with biological activity.
Industry: Utilized in the production of sensors and detection devices for environmental monitoring.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-nitrophenol involves its interaction with biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Lacks the hydrazine group but shares the nitro and phenol functionalities.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a metabolic stimulant.
4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of hydrazine.
Uniqueness
4-Hydrazinyl-2-nitrophenol is unique due to the presence of both hydrazine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-hydrazinyl-2-nitrophenol |
InChI |
InChI=1S/C6H7N3O3/c7-8-4-1-2-6(10)5(3-4)9(11)12/h1-3,8,10H,7H2 |
InChI Key |
SNTUZBHTYXYGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])O |
Origin of Product |
United States |
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